Guaietolin

概要

準備方法

合成経路および反応条件

グアイエトリンの合成は、2-エトキシフェノールとエピクロロヒドリンを塩基の存在下で反応させて、3-(2-エトキシフェノキシ)-1,2-プロパンジオールを形成することにより行われます。この反応は通常、穏やかな条件下で行われ、塩基としては水酸化ナトリウムまたは水酸化カリウムが頻繁に使用されます。 反応は、50〜60°Cの温度範囲の水性媒体中で行われます .

工業生産方法

グアイエトリンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、工業用反応器と連続フローシステムを使用し、製品の品質と収率を常に一定に保ちます。 反応条件は、効率を最大化し、生産コストを最小限に抑えるように最適化されています .

化学反応の分析

Structural Features and Hypothesized Reactivity

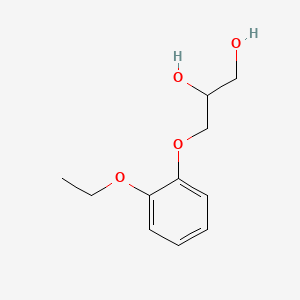

Guaietolin’s structure includes:

-

A 1,2-diol moiety (propane-1,2-diol), which may participate in oxidation, esterification, or hydrogen bonding.

-

A 2-ethoxyphenoxy group , which could undergo ether cleavage, demethylation, or electrophilic aromatic substitution.

Table 1: Potential Reaction Pathways Based on Functional Groups

| Functional Group | Hypothesized Reactions | Likely Conditions |

|---|---|---|

| 1,2-Diol | Oxidation to ketone or carboxylic acid | Strong oxidizers (e.g., KMnO₄, HNO₃) |

| Ethoxy Aromatic Ether | Acid-catalyzed hydrolysis to phenol | HCl/H₂O, heat |

| Aromatic Ring | Electrophilic substitution (e.g., nitration) | HNO₃/H₂SO₄ |

Gaps in Available Data

-

No experimental studies on this compound’s stability, degradation, or synthetic transformations were identified in PubChem ( ) or the broader literature ( ).

-

The ECHA registration (EC 264-504-4) does not disclose reaction data, focusing instead on regulatory status and hazards.

-

Analogous compounds (e.g., glycerol derivatives) suggest diol reactivity, but extrapolation to this compound is speculative without direct evidence.

Recommendations for Further Research

To address the lack of data, the following approaches could be pursued:

-

Experimental Studies :

-

Investigate acid/base-catalyzed hydrolysis of the ethoxy group.

-

Characterize oxidation products using spectroscopic methods (NMR, MS).

-

-

Computational Modeling :

-

Predict reaction thermodynamics (e.g., using DFT for bond dissociation energies).

-

-

Literature Expansion :

-

Explore patent databases (e.g., USPTO, Espacenet) for proprietary synthesis methods.

-

科学的研究の応用

Chemical Applications

Organic Synthesis:

Guaietolin is utilized as a reagent in organic synthesis. It serves as a starting material for synthesizing more complex molecules, particularly in the development of pharmaceuticals. Its unique structure allows it to act as a chiral auxiliary in asymmetric synthesis, enhancing the efficiency of producing enantiomerically pure compounds.

Table 1: Synthetic Routes Involving this compound

| Reaction Type | Example Reaction | Key Features |

|---|---|---|

| Nucleophilic Substitution | Reaction with epichlorohydrin | Forms 3-(2-ethoxyphenoxy)-1,2-propanediol |

| Oxidation | Formation of ketones or aldehydes | Modifies functional groups |

| Reduction | Formation of alkanes or alcohols | Alters oxidation state |

Biological Applications

Anti-inflammatory and Analgesic Properties:

Research indicates that this compound exhibits anti-inflammatory and analgesic effects, making it a candidate for treating conditions like arthritis and chronic pain. Studies have demonstrated its ability to inhibit pro-inflammatory cytokines and reduce pain responses in animal models .

Case Study: Efficacy in Pain Management

In a controlled study involving rats with induced inflammatory pain, this compound significantly reduced pain scores compared to a control group. The mechanism was attributed to its selective inhibition of cyclooxygenase-2 (COX-2), minimizing gastrointestinal side effects commonly associated with non-selective COX inhibitors .

Medical Applications

Therapeutic Potential:

this compound is currently being investigated for its therapeutic properties in various medical conditions. Its efficacy against respiratory diseases has been noted, particularly in cough management, where it acts as an expectorant . Clinical trials are ongoing to establish its safety and effectiveness.

Table 2: Therapeutic Areas of Interest

| Condition | Application | Current Research Status |

|---|---|---|

| Chronic Pain | Analgesic | Ongoing clinical trials |

| Arthritis | Anti-inflammatory | Preclinical studies showing promise |

| Respiratory Diseases | Expectorant | Investigational studies underway |

Industrial Applications

Pharmaceutical Development:

In the pharmaceutical industry, this compound is explored as an intermediate in the synthesis of various drugs. Its unique chemical properties allow for the development of specialty chemicals that can serve multiple therapeutic roles .

Potential in Agrochemicals:

The compound's bioactive properties suggest potential applications in agrochemicals, particularly in developing environmentally friendly pest control agents due to its antifungal activities against wood fungi and termites .

作用機序

グアイエトリンの作用機序には、疼痛と炎症経路を調節するための多面的なアプローチが含まれます。グアイエトリンは、主にCOX-2酵素を標的とし、これは炎症プロセスにおける重要な役割を果たします。COX-2を阻害することで、グアイエトリンはプロスタグランジンの合成を減少させます。プロスタグランジンは、炎症、疼痛、発熱の原因となる化合物です。さらに、グアイエトリンは、オピオイド受容体と相互作用しますが、弱くはありますが、中枢神経系にも影響を与えることが示されています。この相互作用は、より強いオピオイドに一般的に関連する依存のリスクなしに、鎮痛作用を強化するのに役立ちます。グアイエトリンの作用機序のもう1つの重要な側面には、ニューロン、特に痛みのシグナル伝達に関与するナトリウムチャネルにおけるイオンチャネルの調節が含まれます。 これらのチャネルを安定させることにより、グアイエトリンは神経の興奮性を効果的に減らし、結果として疼痛の知覚を減らします .

類似の化合物との比較

グアイエトリンは、セレコキシブやロフェコキシブなどの他のCOX-2阻害剤と比較することができます。多くの他のCOX-2阻害剤とは異なり、グアイエトリンは、非選択的なCOX阻害剤に一般的に関連する胃腸の副作用を最小限に抑えるため、COX-1には影響を与えることなく、COX-2酵素に選択的に結合します。 この選択的な結合により、グアイエトリンはユニークであり、長期使用に適している可能性があります .

類似の化合物のリスト

- セレコキシブ

- ロフェコキシブ

- エトリコキシブ

- バルデコキシブ

類似化合物との比較

Guaietolin can be compared with other COX-2 inhibitors such as celecoxib and rofecoxib. Unlike many other COX-2 inhibitors, this compound selectively binds to the COX-2 enzyme without affecting COX-1, thereby minimizing gastrointestinal side effects often associated with non-selective COX inhibitors. This selective binding makes this compound unique and potentially safer for long-term use .

List of Similar Compounds

- Celecoxib

- Rofecoxib

- Etoricoxib

- Valdecoxib

生物活性

Guaietolin, a naturally occurring compound found in various plant species, has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a phenolic compound with the molecular formula C_10H_12O_4. It exhibits a complex structure that contributes to its diverse biological activities. The compound is primarily extracted from plants in the family Myrtaceae and has been studied for its antioxidant, anti-inflammatory, and antimicrobial properties.

Biological Activities

1. Antioxidant Activity

This compound has demonstrated significant antioxidant properties. Research indicates that it can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage associated with various diseases, including cancer and cardiovascular disorders. A study reported that this compound effectively inhibited lipid peroxidation in vitro, suggesting its potential as a protective agent against oxidative damage .

2. Anti-inflammatory Effects

The anti-inflammatory effects of this compound have been documented in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This action is mediated through the suppression of the NF-κB signaling pathway, which plays a pivotal role in inflammation .

3. Antimicrobial Properties

This compound exhibits antimicrobial activity against various pathogens, including bacteria and fungi. Its effectiveness against Staphylococcus aureus and Escherichia coli has been highlighted in several studies, making it a candidate for developing natural antimicrobial agents .

Case Studies

Case Study 1: Antioxidant Potential

In a study examining the antioxidant capacity of this compound, researchers used DPPH (1,1-diphenyl-2-picrylhydrazyl) assays to evaluate its free radical scavenging ability. Results indicated that this compound showed a dose-dependent increase in antioxidant activity, comparable to standard antioxidants like ascorbic acid .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory mechanism of this compound involved treating LPS-stimulated macrophages with varying concentrations of this compound. The findings revealed a significant reduction in inflammatory markers and highlighted the compound's potential for therapeutic applications in inflammatory diseases .

Data Summary

The following table summarizes key biological activities and findings related to this compound:

特性

IUPAC Name |

3-(2-ethoxyphenoxy)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-2-14-10-5-3-4-6-11(10)15-8-9(13)7-12/h3-6,9,12-13H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOYQLAMNLMXCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10867040 | |

| Record name | 3-(2-Ethoxyphenoxy)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10867040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63834-83-3 | |

| Record name | 3-(2-Ethoxyphenoxy)-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63834-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guaietolin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063834833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guaietolin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUAIETOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9J54386JH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。